molecular formula C12H9IN2O2 B2374074 2-iodo-3-pyridinyl N-phenylcarbamate CAS No. 339009-24-4

2-iodo-3-pyridinyl N-phenylcarbamate

Cat. No.: B2374074
CAS No.: 339009-24-4
M. Wt: 340.12
InChI Key: AJGUQWMFNSCFEO-UHFFFAOYSA-N
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Description

2-iodo-3-pyridinyl N-phenylcarbamate is a chemical compound with the molecular formula C12H9IN2O2 and a molecular weight of 340.12 g/mol . This compound is known for its unique structure, which combines an iodinated pyridine ring with a phenylcarbamate group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-3-pyridinyl N-phenylcarbamate typically involves the iodination of 3-pyridinol followed by the formation of the carbamate ester. The reaction conditions often include the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the pyridine ring. The phenylcarbamate group is then introduced through a reaction with phenyl isocyanate under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The production process is designed to be efficient and cost-effective, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

2-iodo-3-pyridinyl N-phenylcarbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxide derivatives, while reduction can yield deiodinated or modified carbamate compounds .

Scientific Research Applications

2-iodo-3-pyridinyl N-phenylcarbamate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-iodo-3-pyridinyl N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The iodinated pyridine ring and the phenylcarbamate group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-iodo-3-pyridinyl N-methylcarbamate
  • 2-iodo-3-pyridinyl N-ethylcarbamate
  • 2-iodo-3-pyridinyl N-propylcarbamate

Uniqueness

2-iodo-3-pyridinyl N-phenylcarbamate is unique due to its specific combination of an iodinated pyridine ring and a phenylcarbamate group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it offers enhanced binding affinity and specificity for certain molecular targets, which can be advantageous in drug development and biochemical studies.

Properties

IUPAC Name

(2-iodopyridin-3-yl) N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9IN2O2/c13-11-10(7-4-8-14-11)17-12(16)15-9-5-2-1-3-6-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGUQWMFNSCFEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OC2=C(N=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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